molecular formula C16H16Br2OS2 B12588757 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL CAS No. 630131-13-4

1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL

Cat. No.: B12588757
CAS No.: 630131-13-4
M. Wt: 448.2 g/mol
InChI Key: HOWSZLRKONOYIX-UHFFFAOYSA-N
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Description

1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL is an organic compound characterized by the presence of bromophenyl and sulfanyl groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL typically involves the reaction of 4-bromothiophenol with 1,4-dibromobutane under basic conditions to form the intermediate 1,4-bis[(4-bromophenyl)sulfanyl]butane. This intermediate is then subjected to oxidation to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL involves its interaction with biological molecules. The bromophenyl groups can interact with cellular components, leading to antimicrobial effects. The sulfanyl groups can undergo redox reactions, contributing to the compound’s antioxidant properties. These interactions can disrupt cellular processes in microorganisms, leading to their inhibition or death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL is unique due to the combination of bromophenyl and sulfanyl groups attached to a butanol backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

630131-13-4

Molecular Formula

C16H16Br2OS2

Molecular Weight

448.2 g/mol

IUPAC Name

1,4-bis[(4-bromophenyl)sulfanyl]butan-2-ol

InChI

InChI=1S/C16H16Br2OS2/c17-12-1-5-15(6-2-12)20-10-9-14(19)11-21-16-7-3-13(18)4-8-16/h1-8,14,19H,9-11H2

InChI Key

HOWSZLRKONOYIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCC(CSC2=CC=C(C=C2)Br)O)Br

Origin of Product

United States

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